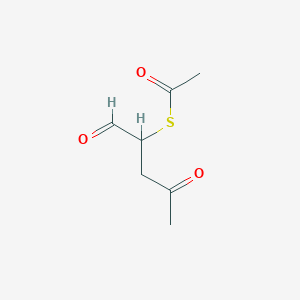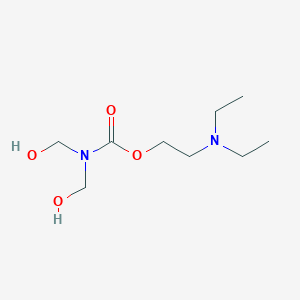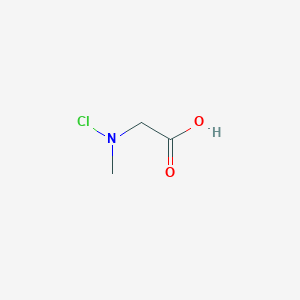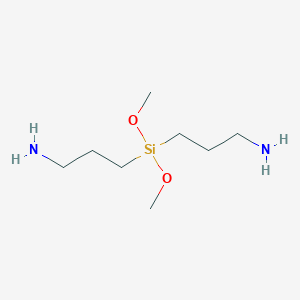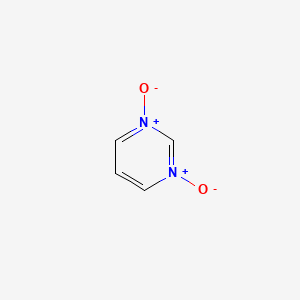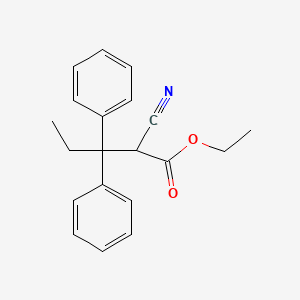
Ethyl 2-cyano-3,3-diphenylpentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-cyano-3,3-diphenylpentanoate: is an organic compound with the molecular formula C16H17NO2 It is a derivative of pentanoic acid and is characterized by the presence of a cyano group and two phenyl groups attached to the third carbon atom of the pentanoate chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Ethyl 2-cyano-3,3-diphenylpentanoate typically involves the reaction of benzophenone with ethyl cyanoacetate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like cyclohexane at elevated temperatures (102-104°C) for 16-18 hours. The process involves the gradual addition of ethyl cyanoacetate to the reaction mixture, with continuous removal of water to drive the reaction to completion .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced separation techniques ensures efficient production and purification of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-cyano-3,3-diphenylpentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2-cyano-3,3-diphenylpentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-cyano-3,3-diphenylpentanoate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the phenyl groups provide stability and enhance the compound’s reactivity. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2-cyano-3,3-diphenylacrylate: Similar structure but with a double bond in the pentanoate chain.
Ethyl 2-cyano-3-phenylbutanoate: Lacks one phenyl group compared to Ethyl 2-cyano-3,3-diphenylpentanoate.
Ethyl 2-cyano-3,3-diphenylpropanoate: Shorter carbon chain compared to this compound.
Uniqueness: this compound is unique due to the presence of two phenyl groups and a cyano group on the same carbon atom, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Número CAS |
55417-52-2 |
|---|---|
Fórmula molecular |
C20H21NO2 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
ethyl 2-cyano-3,3-diphenylpentanoate |
InChI |
InChI=1S/C20H21NO2/c1-3-20(16-11-7-5-8-12-16,17-13-9-6-10-14-17)18(15-21)19(22)23-4-2/h5-14,18H,3-4H2,1-2H3 |
Clave InChI |
ZSUDSIFYBDBEED-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C#N)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


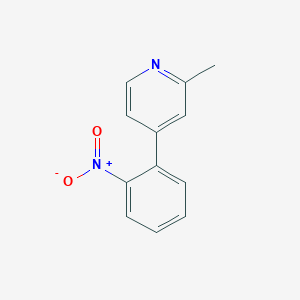
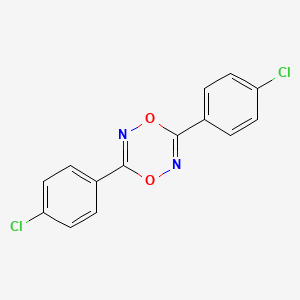
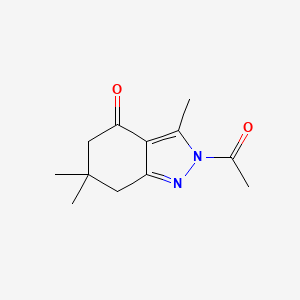
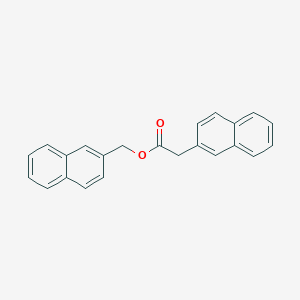
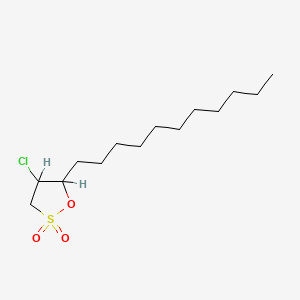
![N-[1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]decanamide](/img/structure/B14638695.png)
